Fmoc-|A-Ala-Ala-OH
Description
Significance of β-Amino Acids in Peptide Chemistry and Biomaterials
β-amino acids are structural isomers of α-amino acids, featuring an additional carbon atom between the amino and carboxyl functional groups. This seemingly minor structural alteration imparts unique and valuable properties to peptides that incorporate them.
Proteolytic Resistance: One of the most significant advantages of β-amino acids is their ability to confer resistance to enzymatic degradation. Peptides containing β-amino acids are less susceptible to cleavage by proteases, which enhances their stability and potential as therapeutic agents.
Unique Secondary Structures: Unlike α-peptides that form well-known structures like α-helices and β-sheets, β-peptides fold into distinct, stable secondary structures such as helices and sheets with different geometries. This structural diversity expands the toolkit for designing novel molecular architectures.
Biomaterial Applications: The self-assembly properties of β-peptides are being harnessed to create novel biomaterials. Their unique folding patterns and metabolic stability make them ideal candidates for designing hydrogels, nanofibers, and other nanomaterials for applications in tissue engineering and drug delivery.
Overview of Fmoc-Protected Peptides in Supramolecular Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial tool in modern peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS). Beyond its role as a protecting group, the aromatic and planar nature of the Fmoc moiety plays a vital role in driving the self-assembly of short peptides into supramolecular structures.
Driving Self-Assembly: The π–π stacking interactions between the fluorenyl rings of Fmoc groups are a powerful non-covalent force that, in conjunction with hydrogen bonding between peptide backbones, promotes the organization of peptide monomers into higher-order structures like nanofibers, ribbons, and nanotubes.
Hydrogel Formation: Many Fmoc-protected amino acids and dipeptides are effective low molecular weight hydrogelators. These molecules can self-assemble in water to form three-dimensional fibrillar networks that entrap large amounts of solvent, creating self-supporting hydrogels. These materials are of great interest for 3D cell culture, tissue engineering, and controlled drug release.
Tunable Properties: The properties of these supramolecular materials can be tuned by changing the amino acid sequence, the pH, or the solvent, allowing for the design of materials with specific mechanical and functional characteristics.
Research Landscape of Fmoc-β-Ala-Ala-OH
The majority of academic and industrial research that discusses Fmoc-β-Ala-Ala-OH focuses on its identity as a process-related impurity. It is frequently identified as a contaminant in Fmoc-Ala-OH raw material, which is a fundamental building block in peptide synthesis. researchgate.netsemanticscholar.org
Formation as an Impurity: The formation of Fmoc-β-Ala-Ala-OH and the related Fmoc-β-Ala-OH occurs during the synthesis of Fmoc-protected amino acids when Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is used as the protecting agent. researchgate.net A side reaction known as a Lossen-type rearrangement can occur, leading to the generation of β-alanine derivatives. researchgate.netnih.gov
Impact on Peptide Synthesis: The presence of this impurity in Fmoc-Ala-OH starting material can lead to the unintended incorporation of a β-alanine residue into the target peptide sequence. researchgate.net This results in the formation of "insertion mutant" peptides, which can be difficult to separate from the desired product and can alter its biological activity and properties. researchgate.net The issue is significant enough that suppliers of Fmoc-amino acids have developed enhanced specifications and optimized HPLC methods to detect and limit the levels of β-alanine-related impurities. nih.gov
Physicochemical Properties: While not extensively studied for its own sake, the basic physicochemical properties of Fmoc-β-Ala-Ala-OH have been cataloged.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H22N2O5 | nih.gov |
| Molecular Weight | 382.4 g/mol | nih.gov |
| Melting Point | 190-192 °C | |
| IUPAC Name | (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13(20(25)26)23-19(24)10-11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
OMHMKKLOQFHZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthesis Methodologies and Chemical Reactivity of Fmoc β Ala Ala Oh
Established Synthetic Routes for Fmoc-Dipeptides
The synthesis of Fmoc-dipeptides can be achieved through two primary strategies: solid-phase peptide synthesis and solution-phase synthesis. Both methods rely on the formation of an amide bond between two amino acids, one of which is N-terminally protected by the Fmoc group.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, including Fmoc-dipeptides. chempep.combeilstein-journals.org The process involves the covalent attachment of the first C-terminal amino acid to an insoluble polymer support (resin). acs.orgpeptide.com The synthesis cycle then proceeds as follows:
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.com The liberated N-terminal amine is then washed thoroughly to remove excess reagents. chempep.com
Coupling: The second Fmoc-protected amino acid is activated and coupled to the N-terminus of the resin-bound amino acid. Activation of the carboxylic acid is necessary to form the peptide bond and is achieved using a variety of coupling reagents. beilstein-journals.org
Cleavage: Once the dipeptide is assembled on the resin, it can be cleaved from the solid support. For applications requiring the protected dipeptide, specialized linkers are used that allow for cleavage while keeping the Fmoc and side-chain protecting groups intact. acs.org
Solution-Phase Synthesis Methodologies
Solution-phase synthesis offers an alternative to SPPS and is also utilized for the preparation of Fmoc-dipeptides. In this approach, all reactants are dissolved in an appropriate organic solvent. nih.gov The key steps involve:
Activation and Coupling: An N-Fmoc protected amino acid is reacted with the ester of a second amino acid in the presence of a coupling agent. researchgate.net Various condensing agents have been explored to facilitate this reaction, including titanium tetrachloride (TiCl₄) in pyridine, which has been shown to produce N-protected dipeptides with high yields. researchgate.netmdpi.com
Work-up and Purification: After the reaction is complete, the desired Fmoc-dipeptide is isolated from the reaction mixture through extraction and purification techniques, such as chromatography.
Saponification: If the C-terminal amino acid was protected as an ester, a final saponification step is required to yield the free carboxylic acid of the Fmoc-dipeptide.
Recent advancements have explored microwave-assisted protocols to accelerate solution-phase synthesis. mdpi.com Furthermore, novel methods like the Ugi four-component condensation reaction have been developed for the one-step synthesis of specific Fmoc-dipeptides from commercially available Fmoc-amino acids, amines, isocyanides, and mercaptoacetaldehyde (B1617137) derivatives. acs.orgthieme-connect.com
Formation of Fmoc-β-Ala-Ala-OH as an Undesired Byproduct in Peptide Synthesis
The presence of Fmoc-β-Ala-Ala-OH in a peptide synthesis workflow is not the result of a deliberate synthetic step but rather the consequence of impurities present in the starting materials. This impurity arises from side reactions occurring during the preparation of the Fmoc-amino acid monomers themselves. nih.govsigmaaldrich.com
Mechanistic Investigations of Lossen-Type Rearrangement during Fmoc-Protection
The most significant pathway for the formation of β-alanine-containing impurities originates from the reagent used to introduce the Fmoc group, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). nih.govresearchgate.net During the protection of an amino acid (H-AA-OH), a side reaction can occur involving Fmoc-OSu that leads to the formation of Fmoc-β-Ala-OH via a Lossen-type rearrangement. researchgate.netresearchgate.netnih.gov
The proposed mechanism involves a nucleophilic attack on one of the carbonyl groups of the succinimidyl moiety in Fmoc-OSu. researchgate.netwiley-vch.de This is followed by a series of deprotonation and elimination steps, culminating in a Lossen-type rearrangement that converts the succinimidyl ring into a β-alanine derivative, which is then capped with the Fmoc group. researchgate.netnih.gov This results in the formation of Fmoc-β-Ala-OH as a side product. nih.gov If this impurity is not removed, it can be subsequently coupled to an alanine (B10760859) residue during peptide synthesis, leading to the formation of the undesired dipeptide Fmoc-β-Ala-Ala-OH.
| Reagent | Side Product | Mechanism |
| Fmoc-OSu | Fmoc-β-Ala-OH, Fmoc-β-Ala-Xaa-OH | Lossen-type rearrangement nih.govresearchgate.netresearchgate.net |
| Fmoc-Cl | Fmoc-Xaa-Xaa-OH (dipeptide) | Unwanted carboxyl activation nih.gov |
To circumvent this issue, alternative reagents have been developed for introducing the Fmoc group, such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) and those based on oximes, which aim to avoid the formation of both β-alanine and dipeptide impurities. researchgate.net
Contamination Pathways in Fmoc-Amino Acid Precursors
The direct consequence of the Lossen-type rearrangement is the contamination of Fmoc-amino acid (Fmoc-AA-OH) batches with Fmoc-β-Ala-OH. researchgate.net During the manufacturing of a peptide drug, an impurity was identified as a β-Ala insertion mutant, and its source was traced back to the Fmoc-Ala-OH raw material being contaminated with Fmoc-β-Ala-Ala-OH. researchgate.net
Further investigation has shown that this is a more widespread issue, with Fmoc-β-Ala-OH and the dipeptide impurity Fmoc-β-Ala-AA-OH being detected in various Fmoc-amino acid precursors. nih.govresearchgate.netresearchgate.net The presence of these impurities in the starting materials for peptide synthesis leads directly to their incorporation into the growing peptide chain. nih.govresearchgate.net This means that during a coupling step intended to add Fmoc-Ala-OH, the contaminating Fmoc-β-Ala-Ala-OH could be incorporated instead, or the Fmoc-β-Ala-OH impurity could be coupled, followed by the addition of the next amino acid.
The level of these impurities can be significant enough to impact the final product quality. For example, up to 0.4% of byproducts like Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH can be formed during the α-amino protection step. researchgate.net
Implications for Peptide Purity and Quality Control
Key implications include:
Analytical Challenges: During quality control analysis, such as by reverse-phase high-performance liquid chromatography (RP-HPLC), it is crucial that the analytical method can resolve these impurity peaks from the main product peak. nih.gov If impurities co-elute with the target peptide, their presence can be masked, leading to an overestimation of purity. nih.govsigmaaldrich.com
Regulatory Concerns: For the manufacturing of therapeutic peptides under Good Manufacturing Practice (GMP), the presence of such process-related impurities is a major concern. Stringent quality control of the raw materials is essential to minimize the levels of these contaminants. nih.gov
Therefore, it is standard practice for suppliers of high-quality Fmoc-amino acids to provide detailed analytical reports that quantify the levels of significant amino acid-related impurities, including β-alanine derivatives. sigmaaldrich.com
Strategies for Mitigating Undesired Byproduct Formation
To address the side reactions associated with traditional Fmoc reagents like Fmoc-OSu and Fmoc-Cl, alternative reagents have been developed. luxembourg-bio.com One of the most effective is Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). ub.eduuv.esub.edu The use of Fmoc-OSu has been questioned because commercial Fmoc-amino acids prepared with it were found to contain Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as contaminants. ub.edu The formation of these byproducts is believed to occur during the protection of the amino acid. ub.edu
The Fmoc-2-MBT reagent was specifically designed to avoid the formation of Fmoc-dipeptides, Fmoc-β-Ala-OH, and Fmoc-β-Ala-AA-OH. ub.eduub.eduub.eduresearchgate.net The reaction with Fmoc-2-MBT is slower than with Fmoc-OSu, indicating that the 2-MBT active species is less reactive. ub.edu This reduced reactivity prevents the side reactions that lead to dipeptide formation, which are common with the highly reactive Fmoc-Cl, and also circumvents the Lossen rearrangement associated with Fmoc-OSu. ub.eduub.eduresearchgate.net While effective, the separation of byproducts during purification when using 2-mercaptobenzothiazole (B37678) templates can sometimes hamper practical application. researchgate.netresearchgate.net
| Fmoc Reagent | Common Undesired Byproducts | Mechanism/Reason | Mitigation Strategy |
|---|---|---|---|
| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-dipeptides, Fmoc-tripeptides luxembourg-bio.comub.edu | High reactivity leads to activation of the carboxyl group of the newly protected amino acid, causing oligomerization. nih.govluxembourg-bio.com | Use less reactive reagents; "in situ" bis-trimethylsilylation of the amino acid before reaction. luxembourg-bio.com |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH nih.govresearchgate.netresearchgate.net | Lossen-type rearrangement during the acylation reaction. researchgate.netnih.govresearchgate.net | Replace Fmoc-OSu with alternative reagents like Fmoc-2-MBT. researchgate.net |
| Fmoc-2-MBT (Fmoc-2-mercaptobenzothiazole) | Minimal to none of the common byproducts. ub.eduub.edu | Lower reactivity compared to Fmoc-Cl and Fmoc-OSu avoids both oligomerization and the Lossen rearrangement. ub.edu | This reagent is itself a mitigation strategy. uv.esub.edu |
Beyond the choice of protecting reagent, the careful control of reaction conditions and the implementation of robust purification protocols are essential for obtaining high-purity Fmoc-β-Ala-Ala-OH.
Reaction Conditions:
Mechanochemistry: The use of mechanochemical activation (ball milling) has been shown to avoid the formation of side-products like Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH, which are commonly observed in solution-phase synthesis. researchgate.netrsc.org This solvent-less approach also offers significant environmental advantages. rsc.org
Coupling Reagents: In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical. Reagents like HBTU, when combined with a base such as DIPEA, are used for activating and coupling Fmoc-amino acids. mdpi.com For racemization-prone residues, weaker bases or specialized reagents may be required to minimize epimerization. bachem.com
pH Control: Maintaining the correct pH during the reaction is crucial. A patented method for preparing Fmoc-β-Ala-AA-OH specifies that the reaction buffer system should maintain a pH of 8-9. google.com
Reaction Time: The duration of the coupling step must be optimized. For instance, a method for preparing Fmoc-β-Ala-AA-OH suggests a reaction time of 4 to 5 hours. google.com Time-resolved NMR studies on other Fmoc-amino acids show that active esters can hydrolyze over time, suggesting that prolonged coupling times are not always beneficial. rsc.org
Purification Protocols:
Extraction and Precipitation: A common workup procedure involves aqueous extraction followed by acidification to precipitate the product. One patented method describes extracting impurities with ethyl acetate (B1210297), then adjusting the pH of the aqueous phase to 5-6 to precipitate the solid Fmoc-β-Ala-AA-OH, which is then collected by filtration. google.com A similar laboratory-scale synthesis of Fmoc-β-Ala-OH involves dissolving the crude product in a sodium carbonate solution, washing with ether, and then acidifying the aqueous layer to a pH of 2 to precipitate the product, which is subsequently extracted with ethyl acetate. chemicalbook.com
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides and their derivatives. pubcompare.ai Semi-preparative or preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is highly effective for separating the target compound from closely related impurities. pubcompare.airesearchgate.net
Crystallization: Recrystallization from a suitable solvent mixture, such as ethyl acetate/hexane, can be used to purify the final product. chemicalbook.com
| Parameter | Objective | Recommended Approach/Condition | Reference |
|---|---|---|---|
| Synthesis Method | Minimize byproducts like Fmoc-β-Ala-OH | Mechanochemical activation (ball milling). | researchgate.netrsc.org |
| Reaction pH | Ensure efficient coupling and minimize side reactions | Maintain pH between 8 and 9 using a buffer system (e.g., Na₂CO₃/NaHCO₃). | google.com |
| Purification | Remove impurities and isolate the final product | RP-HPLC for high purity; Extraction and pH-controlled precipitation for initial purification. | google.compubcompare.ai |
| Cleavage from Resin (for SPPS) | Minimize modification of sensitive residues | Use a cleavage cocktail with scavengers, such as TFA/TIS/water (95:2.5:2.5). | sigmaaldrich.com |
Intrinsic Chemical Reactivity and Derivatization Potential
The chemical behavior of Fmoc-β-Ala-Ala-OH is dictated by its three principal components: the N-terminal Fmoc group, the internal peptide bond, and the C-terminal carboxylic acid. Each of these functional groups exhibits distinct reactivity, enabling selective modification and further elaboration of the molecule.
N-Terminal Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its primary role is to mask the N-terminal amine during peptide synthesis. scbt.com The group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). pubcompare.aiwikipedia.org This deprotection regenerates the free amine, allowing for subsequent reactions at the N-terminus.
Peptide (Amide) Bond: The amide bond linking the β-alanine and alanine residues is generally stable and relatively unreactive under physiological conditions due to resonance stabilization. libretexts.orgbyjus.com However, it can be cleaved through hydrolysis under strongly acidic or basic conditions, although this process is typically very slow. byjus.comnih.gov For example, studies have shown that while many dipeptides are unstable in concentrated sulfuric acid, the peptide bond itself is resilient to deep UV irradiation, which tends to cause decarboxylation at the C-terminus instead. nih.govacs.org
C-Terminal Carboxylic Acid: The free carboxylic acid at the C-terminus is a key site for derivatization. It can be activated using standard peptide coupling reagents (e.g., HBTU, PyBOP, DCC) to form a reactive intermediate. bachem.comunibo.it This activated species can then react with a nucleophile, such as the amino group of another amino acid or an amine-functionalized molecule, to form a new amide bond and extend the peptide chain or attach a new moiety. libretexts.orgunibo.it
The distinct reactivity of its functional groups allows for several strategies to covalently modify Fmoc-β-Ala-Ala-OH.
C-Terminal Functionalization: The most direct method for functionalization is through the C-terminal carboxylic acid. This is the basis for its use as a building block in peptide synthesis. The carboxyl group can be activated and coupled to the N-terminus of another peptide, an amino-functionalized small molecule, or a solid support resin for SPPS. google.comunibo.it For example, Fmoc-β-Ala-OH has been coupled to resin-bound amines using HBTU and DIPEA to assemble polyamine structures. mdpi.com
N-Terminal Functionalization (Post-Deprotection): After the selective removal of the Fmoc group with a base like piperidine, the newly exposed N-terminal amine becomes available for a wide range of reactions. pubcompare.ai This free amine can be acylated with another Fmoc-protected amino acid to continue peptide chain elongation or capped with groups like an acetyl group (using acetic anhydride) to yield an N-acetylated peptide. nih.gov
Derivatization via Amino Acid Precursors: An alternative strategy involves synthesizing the dipeptide using a pre-functionalized alanine residue. For instance, if a specific functional group is required on the alanine side chain, a suitably protected and functionalized alanine derivative would be used in the initial coupling with Fmoc-β-Ala-OH.
| Functional Group Target | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| C-Terminal Carboxylic Acid | Amide Bond Formation (Coupling) | Coupling reagents (HBTU, DCC, PyBOP) + Amine | Extension of the peptide chain; conjugation to other molecules. mdpi.comunibo.it |
| N-Terminal Amine (after Fmoc removal) | Acylation / Acetylation | 1. 20% Piperidine/DMF 2. Acetic Anhydride/Pyridine | N-terminal capping of the dipeptide. nih.gov |
| N-Terminal Amine (after Fmoc removal) | Further Peptide Coupling | 1. 20% Piperidine/DMF 2. Fmoc-AA-OH + Coupling Reagents | Elongation of the peptide from the N-terminus. pubcompare.ai |
Conformational Analysis and Computational Studies of Fmoc β Ala Ala Oh Systems
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational space available to a molecule, providing detailed information on its structure, dynamics, and thermodynamics. frontiersin.orgfrontiersin.org For a molecule like Fmoc-β-Ala-Ala-OH, MD simulations are essential for understanding how the interplay of the bulky Fmoc group, the flexible β-alanine residue, and the chiral α-alanine residue dictates its preferred shapes.
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. aps.org Standard force fields like AMBER and CHARMM are well-parameterized for standard α-amino acids but often require refinement or validation for non-standard residues like β-alanine or for molecules containing large non-peptidic groups like Fmoc. aps.orgaps.org
The development of a reliable force field for Fmoc-β-Ala-Ala-OH would involve a multi-step process. Initially, quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), would be used to determine the partial atomic charges and to scan the potential energy surface associated with the rotation of key dihedral angles, particularly those unique to the β-alanine backbone. nih.gov These QM-derived data are then used to parameterize the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms in the force field.
Validation is a crucial subsequent step. The newly developed force field would be tested by running simulations on smaller, related molecules and comparing the results to experimental data, such as NMR scalar coupling constants or crystallographic data, if available. nih.gov For instance, the adaptive force matching (AFM) method has been successfully used to create force fields for polypeptides by fitting directly to DFT data, leading to excellent agreement with experimental NMR data. nih.gov A similar approach would ensure that simulations of Fmoc-β-Ala-Ala-OH accurately capture its conformational preferences.
Table 1: Key Torsional Angles for Force Field Parameterization of Fmoc-β-Ala-Ala-OH This table illustrates the critical dihedral angles that would require specific parameterization for accurate computational studies of Fmoc-β-Ala-Ala-OH.
| Dihedral Angle | Atoms Involved | Description |
| φ (phi) | C'-N-Cα-C' | Torsion angle around the N-Cα bond of the Ala residue. |
| ψ (psi) | N-Cα-C'-N | Torsion angle around the Cα-C' bond of the Ala residue. |
| θ1 (theta1) | N-Cβ-Cα-C' | Torsion angle around the Cβ-Cα bond of the β-Ala residue. |
| θ2 (theta2) | C'-N-Cβ-Cα | Torsion angle around the N-Cβ bond of the β-Ala residue. |
| ω (omega) | Cα-C'-N-Cβ | Torsion angle of the peptide bond between β-Ala and Ala. |
Analysis of Dipeptide Backbone and Side-Chain Conformers
The conformational landscape of a dipeptide is typically visualized using a Ramachandran plot, which maps the distribution of the backbone dihedral angles φ and ψ. For standard α-dipeptides, distinct regions on this plot correspond to well-known secondary structures like right-handed α-helices, β-sheets, and polyproline II (PPII) helices. nih.govresearchgate.net
The inclusion of a β-alanine residue in Fmoc-β-Ala-Ala-OH introduces additional rotatable bonds in the backbone, leading to a more complex conformational space than that of its α-alanine analogue. Analysis of MD simulation trajectories would involve plotting the probability distributions of not only the φ and ψ angles of the C-terminal alanine (B10760859) but also the corresponding dihedral angles of the β-alanine residue. This analysis would reveal the intrinsic conformational propensities of the dipeptide. Computational studies on similar Fmoc-dipeptides have shown that conformations corresponding to β-sheet and PPII-like structures are often highly populated. nih.gov For Fmoc-β-Ala-Ala-OH, the increased flexibility of the β-alanine unit might allow it to adopt a wider range of extended or turn-like structures, which could be critical for its self-assembly into nanomaterials.
The side-chain conformer analysis focuses on the orientation of the alanine methyl group. While small, its orientation can influence local packing and intermolecular interactions within larger assemblies. nih.gov
Table 2: Representative Backbone Conformational States from MD Simulations This table presents hypothetical but representative data from a simulated analysis of Fmoc-Ala-Ala-OH, illustrating the types of conformations that would be analyzed for Fmoc-β-Ala-Ala-OH. nih.gov
| Conformational State | φ (degrees) | ψ (degrees) | Population (%) |
| β-sheet-like | -78 | -23 | 45 |
| PPII-like | -78 | 152 | 35 |
| α-helical | -60 | -45 | 15 |
| Other | Various | Various | 5 |
Influence of Solvent Environment on Molecular Conformations
The surrounding solvent plays a crucial role in determining the conformational equilibrium of peptides. nih.gov The balance between intramolecular hydrogen bonds and interactions with solvent molecules can shift dramatically depending on the solvent's polarity. aps.org MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules (e.g., water, methanol (B129727), dimethyl sulfoxide) in the simulation box. nih.gov
For Fmoc-β-Ala-Ala-OH, simulations in different solvents would likely reveal distinct conformational preferences:
In Water: As a polar, protic solvent, water is expected to form strong hydrogen bonds with the peptide backbone's amide and carbonyl groups. This solvation would likely favor more extended conformations, such as β-strand or PPII-like structures, over compact conformations that rely on intramolecular hydrogen bonds. aps.org
In Methanol: Methanol can also act as a hydrogen bond donor and acceptor but is less polar than water. It may still favor extended structures but could alter the population balance compared to water. aps.org Studies have shown that methanol can decrease the population of PPII conformations and increase β-strand propensity in some peptides. aps.org
In a Nonpolar Solvent (e.g., Chloroform): In a nonpolar environment, intramolecular hydrogen bonds become much more favorable. This would likely stabilize more compact, folded structures where the peptide backbone can form internal hydrogen bonds to satisfy its hydrogen-bonding potential. nih.gov
These solvent-dependent conformational changes are critical for controlling the self-assembly process, as the predominant conformation in solution often serves as the building block for the final supramolecular structure. nih.gov
Intermolecular Interactions and Hydrogen Bonding Analysis
While the exploration of single-molecule conformations is important, understanding the self-assembly of Fmoc-β-Ala-Ala-OH requires an analysis of the intermolecular interactions that drive the formation of larger aggregates, such as nanofibers found in hydrogels.
Hydrogen bonds are the primary directional forces responsible for the formation of ordered structures like β-sheets in peptide assemblies. nih.gov In MD simulations of multiple Fmoc-β-Ala-Ala-OH molecules, the formation and breaking of hydrogen bonds can be monitored throughout the trajectory. A hydrogen bond is typically defined by geometric criteria, such as a specific distance between the donor and acceptor heavy atoms (e.g., <3.5 Å) and a specific angle (e.g., >120°). acs.org
By analyzing the simulation of a self-assembled fibril, one can quantify the occupancy of specific hydrogen bonds, revealing the most stable and persistent interaction patterns. For Fmoc-dipeptide systems, the most common pattern involves intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl C=O of an adjacent molecule, leading to the formation of extended β-sheet-like tapes. nih.govacs.org The analysis provides a quantitative measure of the stability of these tapes and can distinguish between different arrangements, such as parallel or anti-parallel β-sheets.
The intermolecular interactions in the Fmoc-β-Ala-Ala-OH system are dominated by two key molecular components: the Fmoc groups and the peptide amide groups.
Peptide Amide Groups: As discussed, the amide (N-H) and carbonyl (C=O) groups of the dipeptide backbone are the primary sites for intermolecular hydrogen bonding. These interactions provide directionality and are largely responsible for the formation of the core, β-sheet-like architecture of the self-assembled nanofibers. nih.gov
Computational studies allow for the dissection of these roles by calculating the interaction energies between different parts of the molecules, confirming that the combination of directional hydrogen bonding from the peptide backbone and strong hydrophobic/π-π stacking interactions from the Fmoc groups is essential for stable self-assembly.
Theoretical Modeling of Supramolecular Assembly Mechanisms
Theoretical and computational modeling serves as a powerful tool to elucidate the complex mechanisms governing the self-assembly of Fmoc-β-Ala-Ala-OH and related dipeptides into supramolecular structures. These in silico approaches provide molecular-level insights that complement experimental observations, offering a detailed understanding of the thermodynamic and kinetic factors driving the formation of hierarchical assemblies.
Computational Studies on Fibril Stability and Self-Assembly Kinetics
Molecular dynamics (MD) simulations have been instrumental in revealing the fundamental interactions that stabilize the fibrillar structures formed by Fmoc-dipeptides. nih.gov Computational studies on the analogous compound Fmoc-Ala-Ala-OH show that molecules rapidly self-assemble and converge into condensed, well-defined fibril structures. nih.govresearchgate.net The primary driving forces for this assembly and subsequent fibril stability are a combination of non-covalent interactions.
A key stabilizing factor is the π-π stacking of the aromatic fluorenyl groups of the Fmoc moiety. researchgate.net In simulations, these groups preferentially arrange in the core of the fibril, forming a hydrophobic center. nih.govresearchgate.net This arrangement is consistent with experimental data from wide-angle X-ray scattering (WAXS) that shows characteristic d-spacings for π-stacking interactions. nih.gov
Hydrogen bonding also plays a crucial role, though perhaps in a manner different from the classic β-sheet structures often hypothesized for longer peptides. nih.govacs.org Computational analyses indicate that while traditional β-sheet-like hydrogen bonding between adjacent peptide backbones is not prevalent, other hydrogen bonds are critical. nih.govresearchgate.net These include inter-residue hydrogen bonds and, significantly, hydrogen bonding between the peptide and surrounding water molecules. nih.gov The majority of hydrogen bonding interactions have been observed between the Fmoc carbonyl oxygen and either the terminal alanine hydroxyl group or water. nih.gov The kinetics of this self-assembly process are typically rapid in simulations, with dipeptides quickly transitioning from a dispersed state in aqueous solution to an ordered, cylindrical nanostructure. researchgate.net
Table 1: Key Interactions Stabilizing Fmoc-Dipeptide Fibrils in Computational Models
| Interaction Type | Description | Significance for Fibril Stability | Supporting Evidence |
|---|---|---|---|
| π-π Stacking | Stacking of the aromatic fluorenyl rings of the Fmoc groups. | Forms a stable, hydrophobic core within the fibril. nih.gov A major driving force for assembly. researchgate.net | MD Simulations nih.gov, Radial Distribution Function Analysis researchgate.net |
| Inter-residue Hydrogen Bonding | Hydrogen bonds forming between different molecules within the assembly, such as between the Fmoc carbonyl and the terminal carboxyl group. nih.gov | Contributes to the overall stability and specific arrangement of molecules. nih.gov | MD Simulations nih.gov |
| Peptide-Water Hydrogen Bonding | Hydrogen bonds between the peptide components (e.g., carbonyl oxygen) and the surrounding water molecules. | Plays a significant role in stabilizing the overall supramolecular structure. nih.gov | MD Simulations nih.gov |
Investigation of Fibril-Fibril Aggregation Potentials
Once primary fibrils are formed, they can further assemble into larger, higher-order structures, such as the nano-scale fibers or ribbons observed in transmission electron microscopy (TEM). nih.gov Computational studies have provided insight into the potential mechanisms driving this fibril-fibril aggregation. A critical finding from molecular dynamics simulations is that while the hydrophobic Fmoc groups are mostly sequestered in the fibril core, they remain partially exposed to the aqueous solvent. nih.govresearchgate.net
This partial exposure creates an amphiphilic surface on the fibril, which is hypothesized to be responsible for the aggregation of individual fibrils into larger bundles. nih.govresearchgate.net The potential for this higher-order assembly can be computationally investigated by analyzing the fibril-fibril aggregation potential. nih.gov Such analyses suggest that the degree of hydrophilicity of the fibril surface, mediated by the peptide backbone, can regulate the extent of fibril aggregation. nih.gov For instance, simulations comparing Fmoc-Ala-Ala with an ester-containing analogue (Fmoc-Ala-Lac) revealed that the less hydrophilic Fmoc-Ala-Lac fibrils were stronger, which was proposed to give rise to differences in the higher-order assembly observed experimentally. nih.gov The aggregation of fibrils can also be influenced by environmental factors such as pH, which alters the surface charge of the fibrils and thus modulates the electrostatic repulsion between them. acs.orgmdpi.com
Table 2: Factors Influencing Fibril-Fibril Aggregation in Theoretical Models
| Factor | Mechanism | Effect on Aggregation | Computational Evidence |
|---|---|---|---|
| Amphiphilic Fibril Surface | Partial exposure of hydrophobic Fmoc groups to the aqueous environment creates a surface with both hydrophobic and hydrophilic character. nih.gov | Promotes the association of individual fibrils to minimize unfavorable hydrophobic-water interactions. nih.govresearchgate.net | MD Simulations showing surface exposure of Fmoc groups nih.govresearchgate.net |
| Fibril Surface Hydrophilicity | The nature of the peptide backbone (e.g., presence of amide vs. ester bonds) alters the overall hydrophilicity of the fibril surface. nih.gov | Modulates the strength and nature of fibril-fibril interactions, influencing the morphology of the final aggregated structure. nih.gov | Potential of Mean Force (PMF) calculations nih.gov |
| Environmental pH | Changes in pH alter the protonation state of the terminal carboxylic acid group, affecting the overall surface charge of the fibril. acs.org | Lower pH reduces electrostatic repulsion between fibrils, favoring lateral aggregation into larger ribbons. acs.orgmdpi.com | Implicit in models considering pH-dependent structural transitions acs.org |
Quantum Mechanical and Electronic Structure Analysis for Conformational Preferences
While molecular mechanics and dynamics are effective for simulating large-scale assemblies, quantum mechanical (QM) methods offer superior accuracy for analyzing the intrinsic conformational preferences of a single molecule. nih.govspringernature.com QM simulations can provide a detailed understanding of the electronic structure and energetics that dictate the most stable three-dimensional shapes of a molecule like Fmoc-β-Ala-Ala-OH. nih.gov
For Fmoc-dipeptides, a key area of interest is the conformation of the dipeptide backbone. While not a direct QM study, molecular dynamics simulations, which are parameterized based on quantum mechanical data, suggest that the dialanine portion of the related Fmoc-Ala-Ala molecule predominantly adopts an extended polyproline II (PPII) conformation rather than a classic β-sheet structure. nih.govresearchgate.net
More focused QM studies on constituent parts of the molecule can illustrate the power of this approach. For example, quantum mechanical conformational analysis of the β-alanine zwitterion in an aqueous solution has been performed using methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations. researchgate.net These studies show a delicate balance between the formation of intramolecular hydrogen bonds and the preferential solvation of charged groups by the solvent, which collectively determine the molecule's preferred conformation. researchgate.net Such an analysis, if applied to the full Fmoc-β-Ala-Ala-OH molecule, would allow for a rigorous, quantitative prediction of its low-energy conformations, providing a fundamental basis for understanding how the molecule's intrinsic shape preferences contribute to its subsequent self-assembly into larger structures.
Table 3: Application of Computational Methods for Conformational Analysis
| Computational Method | Primary Application | Insights Gained for Fmoc-Dipeptides & Components |
|---|---|---|
| Molecular Dynamics (MD) | Simulating the dynamic behavior and self-assembly of many molecules over time. nih.gov | Reveals preferred backbone conformations (e.g., polyproline II) within a large assembly. nih.govresearchgate.net |
| Quantum Mechanics (QM) | Calculating the electronic structure and energy of a molecule with high accuracy. nih.govspringernature.com | Determines the relative stability of different conformers and the role of intramolecular interactions versus solvent effects. researchgate.net |
| Density Functional Theory (DFT) | A specific QM method that is often a good compromise between accuracy and computational cost. nih.gov | Used to study the conformational behavior of molecular fragments like β-alanine in solution. researchgate.net |
Self Assembly and Supramolecular Architectures of Fmoc β Ala Ala Oh
Fundamental Principles of Self-Assembly
The spontaneous organization of Fmoc-β-Ala-Ala-OH molecules into higher-order structures is a thermodynamically driven process. It relies on the interplay of several key non-covalent interactions, which collectively stabilize the assembled state over individual, solvated molecules in an aqueous environment. The amphiphilic nature of the molecule, with its large hydrophobic Fmoc moiety and more hydrophilic peptide backbone, is central to this phenomenon.
A primary driving force for the self-assembly of Fmoc-β-Ala-Ala-OH is the aromatic π-π stacking of the fluorenyl groups. grafiati.com The Fmoc moiety is a large, planar, and electron-rich aromatic system. In an aqueous solution, these hydrophobic groups tend to stack on top of each other to minimize their exposure to water. This stacking is stabilized by favorable van der Waals forces and quadrupole interactions between the aromatic rings. researchgate.net These interactions are highly directional and contribute significantly to the formation of the core of the self-assembled nanostructures. nih.gov The π-stacking provides the initial impetus for aggregation and plays a crucial role in the longitudinal growth of the resulting fibrils, acting as a kind of molecular glue that holds the primary structural units together. nih.gov It is hypothesized that specific patterns of π-stacking can account for the highly ordered nature of the resulting fibrils. nih.gov
Hydrogen bonding between the amide groups (-CONH-) of the peptide backbone is another critical interaction that provides specificity and stability to the supramolecular structures. frontiersin.org These bonds form between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This directional bonding pattern promotes the formation of extended, one-dimensional arrays, often resembling the β-sheet structures found in proteins. frontiersin.orgnih.gov While traditionally considered essential, some studies on analogous Fmoc-dipeptides have shown that self-assembly into nanofibrillar structures can still occur even when β-sheet-like amide-amide hydrogen bonding is partially disrupted or minimized. nih.govacs.org However, these hydrogen bonds are crucial for reinforcing the structure, enhancing its rigidity, and ensuring the formation of well-defined, high-aspect-ratio nanostructures. frontiersin.org The cooperative nature of multiple hydrogen bonds along the peptide backbone significantly stabilizes the final assembly. researchgate.net
The self-assembly of Fmoc-β-Ala-Ala-OH is fundamentally driven by the hydrophobic effect. The molecule is amphiphilic, possessing a distinct hydrophobic region (the Fmoc group) and a more hydrophilic region (the peptide backbone with its terminal carboxylic acid). In water, the hydrophobic Fmoc groups are driven to aggregate to minimize the disruption of the hydrogen-bonding network of water molecules, a process known as hydrophobic collapse. nih.gov This collapse is the initial and most significant thermodynamic driving force for assembly.
Table 1: Summary of Fundamental Interactions in Fmoc-β-Ala-Ala-OH Self-Assembly
| Interaction Type | Molecular Origin | Role in Self-Assembly |
| Aromatic π-π Stacking | Fluorenyl rings of the Fmoc group | Primary driving force for aggregation; stabilizes the core of the nanostructure. grafiati.comresearchgate.net |
| Hydrogen Bonding | Amide groups (-CONH-) in the peptide backbone | Provides directionality and stability; promotes β-sheet-like organization. frontiersin.orgresearchgate.net |
| Hydrophobic Collapse | Segregation of the hydrophobic Fmoc group from water | Initiates aggregation to minimize water contact; major thermodynamic driving force. nih.gov |
Morphological Characterization of Self-Assembled Structures
The interplay of the fundamental driving forces results in the formation of distinct and often hierarchical supramolecular structures. The morphology of these assemblies can be characterized using various microscopy techniques and is highly sensitive to the surrounding environmental conditions.
The directional and anisotropic nature of π-π stacking and hydrogen bonding in Fmoc-β-Ala-Ala-OH leads to the formation of one-dimensional, high-aspect-ratio nanostructures known as nanofibrils or nanofibers. nih.gov These fibrils typically represent the most basic, stable structural motif. Computational simulations and experimental studies on similar Fmoc-dipeptides have shown that these fibrils are the fundamental building blocks of the resulting materials. acs.org
At sufficient concentrations, these individual nanofibrils can physically entangle or associate through weaker, non-covalent interactions to form a three-dimensional, higher-order network. researchgate.net This interconnected web of fibrils is capable of immobilizing large amounts of solvent, leading to the formation of a hydrogel, which is a common macroscopic manifestation of the self-assembly of such peptide amphiphiles.
The self-assembly process and the final morphology of the resulting structures are not static but are profoundly influenced by external environmental conditions.
Concentration: The concentration of Fmoc-β-Ala-Ala-OH in solution is a critical parameter. Below a certain critical aggregation concentration, the molecules exist primarily as monomers. As the concentration increases, self-assembly into nanofibrils is initiated. At higher concentrations, the density of these fibrils increases, leading to more robust and interconnected networks. Studies on analogous Fmoc-amino acids have shown that morphology can change from sparse, flower-like structures at low concentrations to dense, fiber-like assemblies at higher concentrations. researchgate.netchemrxiv.org
pH: The pH of the aqueous solution directly affects the ionization state of the terminal carboxylic acid group (-COOH) on the alanine (B10760859) residue. At low pH (below the pKa of the carboxyl group), the group is protonated and neutral, which can reduce electrostatic repulsion between molecules and favor assembly. Conversely, at higher pH (above the pKa), the group becomes deprotonated (-COO⁻), introducing negative charges. This can increase electrostatic repulsion, potentially dissolving the structures or leading to thinner, more dispersed fibrils. This pH-responsiveness is a key feature that allows for controlled, triggered self-assembly or disassembly. mdpi.com
Temperature: Temperature influences both the kinetics of assembly and the thermodynamic stability of the final structures. For some systems, increasing the temperature can provide the necessary energy to overcome kinetic barriers, leading to faster formation of more ordered, thermodynamically stable structures. mdpi.com However, for many self-assembled systems stabilized by hydrogen bonds and π-π stacking, an increase in temperature can introduce thermal energy that disrupts these weak interactions, leading to the disassembly of the nanostructures. Studies on similar Fmoc-amino acids show that heating can transform morphologies, for instance, from flower-like structures to tubes or fibers. researchgate.netchemrxiv.org
Table 2: Impact of Environmental Factors on Fmoc-β-Ala-Ala-OH Morphology
| Factor | Effect on Molecular Interactions | Resulting Morphological Changes |
| Concentration | Increases probability of intermolecular encounters. | Governs the transition from monomers to fibrils and the density of the resulting network. chemrxiv.org |
| pH | Alters the charge of the terminal carboxyl group, affecting electrostatic repulsion. | Triggers assembly/disassembly; influences fibril thickness and bundling. mdpi.com |
| Temperature | Affects kinetic energy and the stability of non-covalent bonds (H-bonds, π-π stacking). | Can alter the rate of assembly and can induce morphological transitions or disassembly. researchgate.netmdpi.com |
Hydrogelation Phenomena and Rheological Properties
The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-protected dipeptides into hydrogels is a phenomenon driven by a complex interplay of non-covalent interactions. These interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding, and hydrophobic forces, lead to the formation of hierarchical structures that entrap water and form a gel. scispace.comacs.org The process is often initiated by a change in environmental conditions, such as pH or temperature, which triggers the molecular aggregation. nih.gov
The gelation of Fmoc-dipeptides like Fmoc-β-Ala-Ala-OH is typically induced by a "solvent switch" or a pH change. nih.gov At a high pH, the carboxylic acid groups are deprotonated, leading to electrostatic repulsion that keeps the molecules dissolved. nih.gov Lowering the pH neutralizes these charges, reducing repulsion and allowing non-covalent interactions to dominate, which initiates the self-assembly process. nih.gov
The primary mechanism involves the formation of β-sheet-like structures through hydrogen bonding between the peptide backbones of adjacent molecules. nih.gov These β-sheets then assemble into nanofibers. The hydrophobic Fmoc groups play a crucial role by stacking together, which provides a strong driving force for this assembly. scispace.comacs.org These nanofibers subsequently entangle and cross-link to form a three-dimensional network that immobilizes water molecules, resulting in the formation of a hydrogel. bohrium.com While β-sheet formation is a common feature, studies on analogous systems have shown that gelation can occur even without the classic amide-amide hydrogen bonding, suggesting that other interactions can also sufficiently drive the assembly. acs.orgnih.gov
The process can be visualized as a hierarchical assembly:
Molecular Aggregation: Individual Fmoc-β-Ala-Ala-OH molecules aggregate.
Nanofiber Formation: Aggregates organize into one-dimensional nanofibers, stabilized by β-sheet structures and π-π stacking.
Network Entanglement: The nanofibers entangle and cross-link to form a macroscopic, water-entrapping gel network.
The self-assembly can also be influenced by external stimuli like ultrasonication, which can alter the resulting morphology from nanofibers to spherical aggregates by enhancing the stacking interactions of the Fmoc groups. nih.gov
The macroscopic properties of the hydrogel, such as its mechanical strength (rheology) and stability, are directly dictated by the underlying molecular self-assembly and the resulting architecture of the nanofibrous network. bohrium.com
The density and extent of cross-linking within the nanofiber network determine the gel's stiffness, or storage modulus (G'). A more densely entangled network results in a mechanically stronger gel. mdpi.com The nature of the amino acid side chains in Fmoc-dipeptides significantly influences these properties. For instance, Fmoc-dipeptides with hydrophilic terminal amino acids can show differential supramolecular organization, affecting the final gel characteristics. nih.gov
| Influencing Factor | Effect on Molecular Self-Assembly | Resulting Macroscopic Property | Reference |
|---|---|---|---|
| Amino Acid Sequence | Alters hydrophobicity and hydrogen bonding potential, affecting nanofiber morphology. | Changes in gel stiffness (storage modulus) and critical gelation concentration. | nih.gov |
| pH | Controls the protonation state of carboxylic acid groups, triggering or inhibiting assembly. | Determines gel formation, stability, and mechanical strength. | nih.gov |
| Preparation Method (e.g., solvent switch, temperature change) | Affects the kinetics and thermodynamics of assembly, leading to different network structures. | Can alter storage modulus by orders of magnitude. | mdpi.com |
| Concentration | Influences the density of the nanofiber network. | Directly correlates with gel stiffness and strength. | nih.gov |
Design and Engineering of Self-Assembling Fmoc-β-Ala-Ala-OH Analogues
The rational design of peptide-based materials is a burgeoning field, leveraging the predictable nature of amino acid interactions to create materials with tailored properties. bohrium.com By modifying the peptide sequence or the protecting group, it is possible to modulate the self-assembly process and the final characteristics of the resulting biomaterials. scispace.comresearchgate.net
To understand the specific contribution of different chemical bonds to the self-assembly process, researchers compare Fmoc-dipeptides with their depsipeptide analogues, where an amide bond is replaced by an ester bond. A key example is the comparison between Fmoc-Ala-Ala and its analogue Fmoc-Ala-Lac (Fmoc-L-alanyl-L-lactic acid). nih.govacs.org
The ester bond in Fmoc-Ala-Lac lacks a hydrogen bond donor, making it incapable of forming the β-sheet-like hydrogen bonds that are often considered crucial for the self-assembly of Fmoc-dipeptides. nih.gov Despite this, Fmoc-Ala-Lac still self-assembles and forms hydrogels, demonstrating that β-sheet-like hydrogen bonding is not an absolute requirement for gelation in these systems. acs.orgnih.gov
| Property | Fmoc-Ala-Ala | Fmoc-Ala-Lac | Reference |
|---|---|---|---|
| Key Bond | Amide | Ester | nih.gov |
| β-sheet H-bonding | Possible | Not possible | acs.orgnih.gov |
| Self-Assembly/Gelation | Forms hydrogels | Forms hydrogels | nih.govacs.org |
| Fibril Properties | More hydrophilic | Stronger and less hydrophilic | nih.govacs.org |
| Bulk Properties | Distinct mechanical properties | Distinct mechanical properties, differing from Fmoc-Ala-Ala | acs.orgacs.org |
The insights gained from comparative studies and understanding the fundamental driving forces of self-assembly enable the rational design of new molecules with controlled properties. scispace.comresearchgate.net The goal is to fine-tune the non-covalent interactions to guide the assembly process toward desired supramolecular structures. scispace.com
Key strategies for rational design include:
Modifying Amino Acid Side Chains: Altering the size, charge, and hydrophobicity of the amino acid side chains can directly influence the packing of the molecules and the stability of the resulting nanofibers. nih.gov
Altering the Peptide Backbone: As seen with the Fmoc-Ala-Lac example, replacing an amide with an ester bond can modulate the hydrogen-bonding network and the solvation properties of the assembled fibrils. acs.org
Varying the N-terminal Protecting Group: The aromatic Fmoc group is a powerful driver of self-assembly through π-π stacking. acs.org Replacing it with other aromatic groups (like naphthalene (B1677914) or pyrene) or adjusting its properties can change the strength of these interactions and thus alter the self-assembly behavior. acs.org
By systematically applying these design principles, it is possible to create a wide array of self-assembling peptides that form materials with specific mechanical strengths, degradation rates, and bioactivities, suitable for a range of biomedical and biotechnological applications. bohrium.comacs.org
Advanced Analytical and Spectroscopic Characterization of Fmoc β Ala Ala Oh Assemblies
Spectroscopic Techniques for Supramolecular Structure Elucidation
Spectroscopy provides invaluable insights into the molecular and supramolecular organization within Fmoc-β-Ala-Ala-OH assemblies. These techniques allow for the determination of secondary structure, chirality, and repeating structural motifs.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful tool for probing the secondary structure of peptide backbones within a self-assembled system. The analysis focuses on the amide I region (approximately 1600–1700 cm⁻¹), which corresponds mainly to the C=O stretching vibration of the amide bonds. The precise frequency of this band is highly sensitive to the hydrogen-bonding environment, making it a reliable indicator of secondary structure.
In the context of Fmoc-peptide hydrogels, the presence of intermolecular β-sheet structures is a key feature of self-assembly. For xerogels derived from similar Fmoc-dipeptides, FTIR spectra typically show characteristic peaks in the amide I region around 1630-1640 cm⁻¹, which is indicative of β-sheet conformation. rsc.orgmdpi.com Deconvolution of the amide I band can further reveal the contributions of different structural motifs, such as β-turns and unordered structures. It is anticipated that the self-assembly of Fmoc-β-Ala-Ala-OH would yield similar spectral features, confirming a β-sheet-driven aggregation mechanism.
| Technique | Analyte Type | Key Spectral Region | Interpretation |
| FTIR Spectroscopy | Xerogel from hydrogel | Amide I (~1600-1700 cm⁻¹) | The presence of a peak ~1639 cm⁻¹ suggests the formation of β-sheet secondary structures within the self-assembled peptide network. rsc.org |
Circular Dichroism (CD) Spectroscopy for Chiral Supramolecular Organization
Circular Dichroism (CD) spectroscopy is employed to investigate the formation of chiral supramolecular structures during the self-assembly process. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectra provide information on both the secondary structure of the peptide backbone (far-UV region, <250 nm) and the spatial arrangement of aromatic chromophores like the Fmoc group (near-UV region, >250 nm).
For Fmoc-dipeptide hydrogels, the CD spectrum typically exhibits a strong signal around 305 nm. rsc.org This feature arises from the chiral arrangement and π-π stacking of the Fmoc groups, which is a hallmark of their self-assembly into ordered nanofibers. The transition from a solution state to a gelled state is accompanied by a significant increase in the dichroism signal, indicating the induction of chirality as a result of supramolecular organization. acs.org While β-sheet structures can give rise to signals in the far-UV, the intense absorption from the Fmoc group often dominates the spectrum.
| Technique | Analyte | Key Spectral Region | Interpretation |
| CD Spectroscopy | Hydrogel | ~305 nm | A positive Cotton effect peak around 305 nm indicates the chiral supramolecular organization and π-π stacking of the aromatic Fmoc groups upon self-assembly. rsc.org |
| CD Spectroscopy | Alkaline Solution | 250-310 nm | Temperature-dependent changes in CD signals, with clear isodichroic points, can be used to study the thermodynamics and stability of the aggregates. acs.org |
Wide-Angle X-ray Scattering (WAXS) for Nanostructural Periodicity
Wide-Angle X-ray Scattering (WAXS) is a diffraction technique used to determine the periodic, repeating structures at the angstrom-to-nanometer scale within a material. For dried films of Fmoc-dipeptide hydrogels, WAXS patterns provide direct evidence of the regular spacing between molecules in the self-assembled state.
High-Resolution Microscopy for Morphological Analysis
High-resolution microscopy techniques are essential for the direct visualization of the nanoscale and microscale morphology of Fmoc-β-Ala-Ala-OH assemblies, confirming the formation of fibrillar networks that are characteristic of hydrogels.
Transmission Electron Microscopy (TEM) for Nanofiber Visualization
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the fundamental nanostructures formed by peptide self-assembly. Samples are typically prepared by depositing a dilute solution of the hydrogel onto a grid and allowing it to dry.
TEM micrographs of self-assembled Fmoc-dipeptides consistently show the presence of long, entangled nanofibers. acs.org These fibers typically have diameters on the order of several nanometers (~3-10 nm) and can extend for micrometers in length. acs.orgmdpi.com The images reveal how these individual nanofibers intertwine to form the larger, sample-spanning network responsible for hydrogelation. The morphology can progress over time, with observations showing a transition from micellar aggregates to mature fibers.
Scanning Electron Microscopy (SEM) for Surface and Network Characterization
For Fmoc-dipeptide hydrogels, SEM images reveal a dense and highly interconnected porous network of fibers. rsc.org This fibrillar network is responsible for entrapping large amounts of solvent, leading to the formation of a self-supporting gel. rsc.orgnih.gov The appearance is often described as a "wavy" or "entangled" fibrillar mesh, confirming the successful formation of a three-dimensional matrix. mdpi.com
Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation
The definitive characterization of Fmoc-β-Ala-Ala-OH, a protected dipeptide critical in synthetic chemistry, relies on a combination of advanced analytical techniques. Chromatographic methods provide the means to separate the target compound from impurities, while mass spectrometry offers unambiguous confirmation of its molecular identity. The coupling of these two techniques in Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the industry standard for assessing the purity of Fmoc-protected peptides like Fmoc-β-Ala-Ala-OH. This technique is essential for quantifying the main compound and detecting any process-related impurities or degradation products. Commercial batches of related Fmoc-amino acids are often expected to meet high purity standards, such as ≥99%, as determined by HPLC. researchgate.net
The analysis is critical because Fmoc-β-Ala-Ala-OH has been identified as a significant impurity in the synthesis of larger, more complex peptides. nih.gov It can arise from contamination of the Fmoc-Ala-OH raw material, leading to the unintended insertion of a β-alanine residue into a peptide sequence. nih.gov Consequently, highly optimized and sensitive HPLC methods are required to detect and quantify its presence, often at levels below 0.1%, to ensure the quality of starting materials in peptide synthesis. researchgate.net
The purity profile is determined by integrating the area of the peaks in the resulting chromatogram. The purity is typically expressed as the area percentage of the main product peak relative to the total area of all peaks.
Table 1: Typical HPLC Parameters for the Analysis of Fmoc-β-Ala-Ala-OH
| Parameter | Typical Conditions | Rationale |
| Column | Reverse-Phase C18 (Octadecylsilane), 3-5 µm particle size | The non-polar stationary phase effectively retains the hydrophobic Fmoc group, allowing for separation based on polarity. imperial.ac.ukgoogle.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (HCOOH) in Water | An acidic modifier is used to sharpen peaks and control the ionization state of the carboxylic acid group. imperial.ac.ukgoogle.com |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or HCOOH | The organic solvent elutes the compound from the column. imperial.ac.ukgoogle.com |
| Elution | Gradient | A gradient elution, with an increasing concentration of Mobile Phase B, is used to ensure the separation of compounds with varying polarities and the elution of the highly retained Fmoc-peptide. imperial.ac.uk |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate ensures optimal separation efficiency and reasonable analysis time. imperial.ac.ukphenomenex.com |
| Detection | UV Absorbance at 220 nm and/or 280 nm | The Fmoc group contains a fluorenyl moiety, which has strong UV absorbance, making UV detection highly sensitive for this class of compounds. imperial.ac.ukphenomenex.com |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Maintaining a consistent temperature ensures reproducible retention times. google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that provides unequivocal confirmation of the molecular identity of Fmoc-β-Ala-Ala-OH. vulcanchem.com It combines the powerful separation of HPLC with the precise mass-to-charge ratio (m/z) detection of mass spectrometry. This dual capability allows for the confirmation that the major peak in the HPLC chromatogram corresponds to the compound of interest.
Following separation on the LC column, the eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is commonly used for peptides, as it is a soft ionization technique that typically produces intact protonated molecular ions. For Fmoc-β-Ala-Ala-OH, with a molecular weight of 382.4 g/mol , analysis in positive ion mode is expected to yield a prominent signal at an m/z of approximately 383.4, corresponding to the protonated molecule ([M+H]⁺).
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this mode, the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of daughter ions, which can be used to verify the peptide's sequence. However, it has been noted that some short peptides may exhibit poor fragmentation in MS/MS analysis. nih.gov
Table 2: Representative LC-MS Parameters for the Analysis of Fmoc-β-Ala-Ala-OH
| Parameter | Typical Conditions | Rationale |
| LC System | Conditions similar to HPLC (e.g., C18 column, Water/ACN gradient) | Ensures effective separation prior to mass analysis. Formic acid is often preferred over TFA as it causes less ion suppression in the MS source. imperial.ac.ukshimadzu-webapp.eu |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization method ideal for polar, thermally labile molecules like peptides, and positive mode readily forms protonated ions ([M+H]⁺). researchgate.netmdpi.com |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap (IT) | These analyzers provide the resolution and mass accuracy needed to confirm the molecular weight. shimadzu-webapp.eu |
| Scan Mode | Full Scan | A full scan is performed to detect all ions within a specified mass range, allowing for the identification of the [M+H]⁺ ion. |
| Expected Mass | [M+H]⁺ ≈ 383.4 m/z | Corresponds to the molecular formula C₂₁H₂₂N₂O₅ (382.4 Da) plus a proton. |
Advanced Research Applications and Derivatization Strategies for Fmoc β Ala Ala Oh
Application as a Core Building Block in Advanced Peptide Synthesis
Fmoc-β-Ala-Ala-OH serves as a fundamental component in the construction of complex peptide structures, offering unique advantages in both sequence integration and conjugation strategies. The Fmoc protecting group is crucial for the selective protection of the amino group during peptide synthesis, allowing for controlled, stepwise assembly of amino acid residues. chemimpex.com This protection is readily removable under mild basic conditions, a key feature of the widely used solid-phase peptide synthesis (SPPS) methodology. chemimpex.com
Integration into Complex Biologically Active Peptide Sequences
The incorporation of the β-alanine residue from Fmoc-β-Ala-Ala-OH into peptide backbones introduces a higher degree of flexibility compared to its α-amino acid counterparts. This flexibility can be advantageous in the design of peptides intended to adopt specific secondary structures or to interact with biological targets. While specific examples of Fmoc-β-Ala-Ala-OH integration into complex biologically active peptides are not extensively detailed in the provided search results, the use of its constituent parts, Fmoc-β-alanine and Fmoc-alanine, is well-established in peptide synthesis. pubcompare.aisigmaaldrich.com For instance, Fmoc-β-Ala-OH is utilized in the synthesis of various peptide sequences, including those with unnatural amino acids. pubcompare.ai The dipeptide itself, Fmoc-Ala-Ala-OH, is recognized as a self-assembling unit that can be used as a scaffold material. medchemexpress.comchemicalbook.com The combination of these residues in Fmoc-β-Ala-Ala-OH suggests its potential for creating peptides with unique conformational properties and biological activities.
Utilization as a Spacer or Linker in Peptide Conjugation Strategies
The β-alanine component of Fmoc-β-Ala-Ala-OH makes it an effective spacer or linker in peptide conjugation. β-Alanine is often employed to connect two biologically active molecules, providing spatial separation and minimizing steric hindrance between the conjugated entities. peptide.com This is particularly important in the development of bioconjugates, where a peptide might be linked to a drug molecule, a fluorescent label, or a solid support. chemimpex.com For example, β-alanine can be used as a spacer in the creation of FITC-labeled peptides, enhancing the stability of the fluorescent tag. lifetein.com The use of Fmoc-β-Ala-OH as a linker has been demonstrated in the synthesis of peptides on a monolithic matrix. sigmaaldrich.com In more complex systems, such as the synthesis of tripodal peptide analogues for cellular delivery, Fmoc-β-Ala-OH has been incorporated as a spacer unit within the peptide sequence. nih.gov The dipeptide structure of Fmoc-β-Ala-Ala-OH provides an extended and flexible linker compared to a single β-alanine residue, a desirable characteristic in many bioconjugation applications.
Development of Advanced Biomimetic and Functional Materials
The self-assembly properties inherent to Fmoc-dipeptides make them attractive building blocks for the creation of advanced biomimetic and functional materials. The interplay of hydrogen bonding, π-π stacking from the Fmoc group, and hydrophobic interactions drives the formation of ordered nanostructures.
Engineering of Self-Healing and Responsive Soft Materials
While direct research on Fmoc-β-Ala-Ala-OH for self-healing materials was not found, the broader class of Fmoc-dipeptides is known to form hydrogels with properties conducive to such applications. These hydrogels can exhibit responsiveness to external stimuli like pH or temperature. nih.gov For instance, Fmoc-dipeptides can self-assemble into nanofiber networks that form the basis of hydrogels used in tissue regeneration and wound healing, acting as a synthetic extracellular matrix. jpt.com The specific sequence of the dipeptide influences the morphology and properties of the resulting self-assembled structures. researchgate.net The unique combination of a flexible β-amino acid and a chiral α-amino acid in Fmoc-β-Ala-Ala-OH could lead to the formation of novel soft materials with tunable mechanical and responsive properties.
Creation of Peptide-Based Scaffolds for Materials Science Research
Fmoc-dipeptides, including Fmoc-Ala-Ala-OH, are utilized as scaffold materials, particularly in three-dimensional (3D) cell culture. medchemexpress.comchemicalbook.com These self-assembling peptides form nanofibrous scaffolds that mimic the natural extracellular matrix, providing a more physiologically relevant environment for cell growth and interaction studies. The properties of these scaffolds can be tuned by the amino acid sequence. For example, Fmoc-Ala-Ala-OH forms self-assembling structures, and related Fmoc-amino acids like Fmoc-Ala-OH have been shown to create flower-like morphologies. chemicalbook.comresearchgate.net The incorporation of a β-amino acid in Fmoc-β-Ala-Ala-OH could influence the architecture and mechanical properties of the resulting scaffold, offering new possibilities for materials science research. The use of Fmoc-amino acids in conjunction with other materials, such as in the synthesis of peptide-grafted polymers, further expands their application in creating functional scaffolds. mdpi.com
Supramolecular Nanomaterial Fabrication
The self-assembly of Fmoc-amino acids and dipeptides is a powerful bottom-up approach for the fabrication of a wide array of supramolecular nanomaterials. The process is driven by non-covalent interactions, leading to the spontaneous formation of ordered structures such as nanofibers, nanoribbons, and nanotubes. nih.gov
The study of Fmoc-amino acid self-assembly reveals that the nature of the amino acid side chain plays a critical role in determining the morphology of the resulting nanostructures. nih.govresearchgate.net For example, Fmoc-Ala-OH has been observed to form flower-like assemblies. researchgate.net The introduction of the Fmoc group, with its aromatic and hydrophobic character, is a key driver for the self-association of these molecules. adventchembio.com While specific studies detailing the supramolecular structures formed by Fmoc-β-Ala-Ala-OH are not prevalent in the provided search results, the principles governing the self-assembly of its components are well-established. The combination of the flexible β-alanine and the chiral L-alanine within the Fmoc-β-Ala-Ala-OH molecule presents an intriguing case for the formation of unique and potentially complex supramolecular architectures. The study of such systems contributes to the fundamental understanding of biomolecular self-assembly and opens avenues for the design of novel nanomaterials with tailored properties for applications in nanotechnology and biomedical engineering. chemrxiv.org
Table of Research Findings for Fmoc-β-Ala-Ala-OH and Related Compounds
| Compound | Application Area | Key Research Finding | Citation |
| Fmoc-β-Ala-OH | Peptide Synthesis | Utilized as a spacer to link two biologically active structures. | peptide.com |
| Fmoc-β-alanine | Peptide Synthesis | Valued in the development of pharmaceuticals and biologically active compounds. | chemimpex.com |
| Fmoc-Ala-Ala-OH | Materials Science | A self-assembling dipeptide used as a scaffold material in 3D cell culture. | medchemexpress.comchemicalbook.com |
| Fmoc-β-Ala-OH | Peptide Synthesis | Used in standard Fmoc-peptide synthesis protocols. | pubcompare.ai |
| β-Ala | Peptide Conjugation | Can be used as a spacer in FITC-labeled peptides to increase stability. | lifetein.com |
| Fmoc-β-Ala-OH | Materials Science | Used as a linker to synthesize peptides on a monolithic matrix. | sigmaaldrich.com |
| Fmoc-β-Ala-OH | Peptide Synthesis | Incorporated as a spacer in the synthesis of complex peptide analogues. | nih.gov |
| Fmoc-dipeptides | Materials Science | Form self-assembling hydrogels for tissue regeneration and wound healing. | jpt.com |
| Fmoc-Ala-OH | Materials Science | Forms flower-like self-assembled structures. | researchgate.net |
Self-Assembled Frameworks for Functional Nanostructures
The self-assembly of Fmoc-dipeptides, including structures analogous to Fmoc-β-Ala-Ala-OH, is a powerful strategy for creating functional nanomaterials, particularly hydrogels. researchgate.netsigmaaldrich.com These highly hydrated, three-dimensional networks are formed through the spontaneous organization of the peptide building blocks in aqueous solutions. researchgate.netacs.org The process is primarily driven by a combination of intermolecular forces. The aromatic Fmoc groups engage in π-π stacking and hydrophobic interactions, while the peptide backbones form hydrogen bonds, often leading to the formation of β-sheet-like structures. researchgate.netacs.org
The self-assembly process can be initiated by various triggers, including a change in pH, a solvent switch, or the action of enzymes. nih.gov For instance, dissolving an Fmoc-dipeptide at a high pH and then lowering it can induce gelation. nih.govmdpi.com This control over assembly allows for the fabrication of materials with tailored properties for specific applications. researchgate.net
Fmoc-dipeptide hydrogels have been explored as scaffolds for 3D cell culture and tissue engineering due to their biocompatibility and structural resemblance to the extracellular matrix. researchgate.netmdpi.com The resulting nanostructures can take various forms, such as nanofibers, nanotubes, and nanoribbons, depending on the specific amino acid sequence and the assembly conditions. nih.govrsc.org For example, studies on a library of Fmoc-dipeptides composed of glycine, leucine, phenylalanine, and alanine (B10760859) revealed that all could form fibrous hydrogels. nih.gov While direct studies on Fmoc-β-Ala-Ala-OH are less common in the literature, the principles derived from similar Fmoc-dipeptides suggest its potential in creating tunable, self-assembled frameworks for advanced biomaterial applications.
Table 1: Factors Influencing Fmoc-Dipeptide Self-Assembly
| Factor | Description | Impact on Nanostructure |
| Peptide Sequence | The specific amino acids in the dipeptide influence hydrophobicity, charge, and hydrogen bonding potential. | Affects the morphology (e.g., fibers, tubes, sheets) and mechanical properties of the resulting hydrogel. rsc.org |
| pH | Alters the ionization state of the C-terminal carboxyl group and any charged side chains, affecting electrostatic interactions. | A common trigger for initiating the self-assembly process and controlling gelation. nih.gov |
| Solvent Composition | Changing the solvent can trigger self-assembly by altering the solubility of the Fmoc-dipeptide. | The "solvent-switch" method is a widely used technique for hydrogel formation. nih.gov |
| Concentration | The concentration of the Fmoc-dipeptide in solution must be above the critical gelation concentration for a stable hydrogel to form. | Higher concentrations generally lead to more rigid and stable hydrogels. nih.gov |
| Additives | The presence of salts or other molecules can influence the self-assembly process through screening of charges or co-assembly. | Can be used to fine-tune the properties of the hydrogel for specific applications. |
Exploration in Enzyme Mimicry and Catalytic Systems
The ordered arrangement of functional groups within self-assembled peptide nanostructures has opened avenues for their use as simplified mimics of enzymes. nih.govaltabioscience.com These supramolecular systems can create microenvironments that facilitate chemical reactions, much like the active sites of natural enzymes. altabioscience.com While research on the specific catalytic activity of Fmoc-β-Ala-Ala-OH is not extensively detailed, studies on analogous Fmoc-dipeptide systems provide a strong basis for its potential in this field.
Fmoc-dipeptide hydrogels have been shown to catalyze reactions such as hydrolysis and oxidation. nih.govnih.gov For example, hydrogels formed by the co-assembly of Fmoc-peptides with hemin, a cofactor found in peroxidases, have demonstrated peroxidase-like activity. nih.gov The self-assembled fibers provide a scaffold that positions the catalytic groups correctly, enhancing their activity. efpia.eu In some cases, the peptide assemblies themselves, without any additional cofactors, can exhibit catalytic functions. nih.gov
Enzyme-instructed self-assembly is another strategy where an enzyme is used to convert a soluble precursor into a self-assembling molecule, which then forms a catalytic hydrogel. rsc.org For instance, enzymes like thermolysin or phosphatases can cleave a protecting group from an Fmoc-dipeptide derivative, triggering its assembly into catalytically active nanostructures. rsc.orgacs.org This approach allows for the formation of catalytic materials under specific biological conditions. The design of these systems often involves incorporating amino acids with catalytically relevant side chains, such as histidine, into the peptide sequence. nih.govefpia.eu The modular nature of these Fmoc-dipeptide building blocks allows for systematic variation of the peptide sequence to optimize catalytic efficiency and substrate specificity. altabioscience.com
Table 2: Examples of Catalytic Activity in Fmoc-Peptide Systems
| Fmoc-Peptide System | Catalytic Reaction | Key Features |
| Co-assembly of Fmoc-Phe, Fmoc-Lys, and Hemin | Peroxidase-like oxidation | The hydrogel scaffold mimics the environment of horseradish peroxidase (HRP). nih.gov |
| Self-assembled Fmoc-F-based dipeptides | H₂O₂ reduction (peroxidase mimic) | Metal-free catalysis achieved through the ordered arrangement of functional groups in β-sheet nanofibrils. nih.gov |
| Co-assembly of Fmoc-FFH and Hemin | Peroxidase-like oxidation | Molecular imprinting of the peptide assembly enhances substrate binding and catalytic rate. acs.org |
| Fmoc-tripeptides with varying Histidine positions | Hydrolysis of p-nitrophenyl acetate (B1210297) | The position of the catalytic histidine residue in the peptide sequence modulates the hydrolase-like activity. nih.gov |
| Glutamate-based peptide hydrogels with graphene oxide | Hydrolysis (β-glycosidase mimic) | The composite material accelerates proton transfer, enhancing the hydrolytic activity of the peptides. nih.gov |
Methodological Advancements in Analytical Chemistry
The increasing use of Fmoc-protected amino acids and peptides in research and pharmaceutical development necessitates robust analytical methods to ensure their quality and purity. The presence of impurities can significantly impact the outcome of peptide synthesis and the properties of the final product.
Quality Control Strategies for Fmoc-Protected Amino Acid Derivatives
Comprehensive quality control (QC) strategies are essential to ensure the consistent quality of Fmoc-protected amino acid derivatives used in peptide synthesis. altabioscience.compolypeptide.com High-quality starting materials lead to higher yields, easier purification of the final peptide, and a more consistent impurity profile, which is critical for both research and GMP (Good Manufacturing Practice) production. altabioscience.compolypeptide.com
A robust QC strategy for Fmoc-amino acids encompasses several key analytical tests:
Enantiomeric Purity: The presence of the incorrect enantiomer (D-amino acid in a synthesis using L-amino acids) can lead to diastereomeric impurities in the final peptide. Enantiomeric purity is typically assessed by chiral chromatography (e.g., GC or HPLC with a chiral column or selector) with specifications often set at ≥99.8%. sigmaaldrich.comnih.gov
Content of Free Amino Acid: Unprotected amino acid in the starting material can lead to double insertions during peptide synthesis. nih.gov Traces of free amine can also promote the degradation of the Fmoc-amino acid during storage. nih.gov This is often quantified by GC or a ninhydrin (B49086) test, with limits typically around ≤0.2%. nih.govmerck-lifescience.com.tw
Residual Solvents and Reagents: The presence of residual solvents like ethyl acetate can lead to the formation of acetic acid, which can act as a capping agent and terminate peptide chain elongation. nih.gov Gas chromatography (GC) is commonly used to quantify residual solvents.
Identity Confirmation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are used to confirm the chemical structure and identity of the Fmoc-amino acid derivative. bachem.com
By implementing these stringent quality control measures, manufacturers and researchers can ensure the reliability and reproducibility of peptide synthesis, minimizing the risk of impurities and synthesis failures. bioprocessonline.compolypeptide.com
Q & A
Q. What is the role of the Fmoc group in Fmoc-β-Ala-Ala-OH during solid-phase peptide synthesis (SPPS)?
The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino terminus, preventing unwanted side reactions during peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids. The β-Ala-Ala backbone provides structural flexibility, which is critical for designing peptides with specific conformational properties .
Q. How should Fmoc-β-Ala-Ala-OH be stored to ensure stability?
Store the compound desiccated at -20°C to prevent hydrolysis and degradation. Exposure to moisture or elevated temperatures can lead to Fmoc cleavage or aggregation, compromising synthesis efficiency. Solubility in water or 1% acetic acid facilitates its use in aqueous reaction conditions .
Q. What analytical methods confirm the purity and identity of Fmoc-β-Ala-Ala-OH?
Use HPLC (≥98% purity threshold), NMR for structural verification (e.g., characteristic Fmoc aromatic signals), and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Lot-specific certificates of analysis (CoA) should be referenced for batch-to-batch consistency .
Q. What solvents are optimal for dissolving Fmoc-β-Ala-Ala-OH during SPPS?
DMF is the primary solvent due to its compatibility with Fmoc chemistry. For solubility challenges, mixtures with DCM or acetic acid (1%) can enhance dissolution. Sonication or gentle heating (≤30°C) may aid in solubilization without inducing degradation .
Q. How can researchers mitigate racemization during Fmoc-β-Ala-Ala-OH incorporation?
Monitor optical activity ([α]²⁰/D values) and employ low-temperature coupling (0–4°C) with activating agents like HBTU/HOBt. Chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric integrity post-synthesis .
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-β-Ala-Ala-OH be optimized in sterically hindered peptide sequences?
Increase coupling time (2–4 hours), use excess reagents (2–3 equivalents), and employ microwave-assisted synthesis to enhance reaction kinetics. Double coupling or pre-activation strategies (e.g., with OxymaPure/DIC) improve yields in challenging sequences .
Q. What side reactions occur during Fmoc deprotection, and how are they resolved?
Common issues include β-elimination (leading to truncated peptides) and diketopiperazine formation. Mitigate by shortening deprotection time (≤10 minutes with piperidine) and using additives like 0.1 M HOBt to stabilize intermediates. Monitor by LC-MS for real-time troubleshooting .
Q. How does β-alanine influence peptide backbone dynamics compared to α-amino acids?
β-Ala introduces greater conformational flexibility due to its additional methylene group, enabling unique helical or turn motifs. Molecular dynamics simulations (e.g., using GROMACS) can predict aggregation propensity and folding behavior, which is critical for designing bioactive peptides .
Q. What isotopic labeling strategies (e.g., ¹⁵N) are compatible with Fmoc-β-Ala-Ala-OH for NMR studies?
Incorporate ¹⁵N-labeled β-Ala during synthesis to enable precise tracking of backbone amide protons in 2D HSQC NMR. This approach is valuable for studying peptide-protein interactions or folding kinetics under physiological conditions .
Q. How does resin choice (e.g., Rink vs. Wang) affect Fmoc-β-Ala-Ala-OH loading efficiency?
Rink resin (with higher acid sensitivity) is preferred for acid-labile sequences, while Wang resin suits standard protocols. Optimize swelling time (30–60 minutes in DMF) and loading density (0.3–0.7 mmol/g) to balance steric effects and yield .
Q. Can Fmoc-β-Ala-Ala-OH be used with orthogonal protecting groups (e.g., Alloc) for branched peptide synthesis?
Yes, the Alloc group (removed by Pd⁰ catalysts) is compatible with Fmoc chemistry. Use sequential deprotection to introduce side-chain modifications or cyclization points, validated by MALDI-TOF MS .
Q. What computational tools predict aggregation of β-Ala-containing peptides during synthesis?
Tools like PEP-FOLD and Rosetta predict secondary structures and aggregation hotspots. Adjust solvent polarity (e.g., adding TIPS) or incorporate solubilizing tags (e.g., PEG) to minimize precipitation .
Q. How to validate Fmoc-β-Ala-Ala-OH incorporation in large-scale syntheses (gram quantities)?
Use in-process controls (IPC) such as Kaiser tests for free amines and inline FTIR to monitor coupling progress. Scale-up requires optimized mixing (e.g., overhead stirring) and gradient HPLC purification to isolate target peptides .
Q. What modifications to SPPS protocols are needed for acid-sensitive sequences with Fmoc-β-Ala-Ala-OH?
Substitute TFA (trifluoroacetic acid) with milder cleavage cocktails (e.g., TIPS/H2O/TFA 2.5:2.5:95) to prevent side-chain degradation. Reduce cleavage time to ≤1 hour and monitor by LC-MS .
Q. How does tandem MS/MS confirm sequence integrity of β-Ala-containing peptides?
Collision-induced dissociation (CID) generates characteristic b/y ions, with β-Ala producing unique fragmentation patterns. Compare experimental spectra with theoretical predictions (e.g., using Skyline) to validate sequence accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
